N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
Description
N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide is a benzamide derivative characterized by three key structural features:
- A 3-nitro group on the benzamide core, contributing strong electron-withdrawing properties.
- A 4-methylphenylsulfanyl group at the 4-position of the benzamide, introducing steric bulk and sulfur-based electronic effects.
This compound’s crystal structure (C19H13F2N3O3, triclinic system, space group P1, a = 7.851 Å, b = 8.272 Å, c = 13.835 Å) reveals a planar benzamide core with intermolecular hydrogen bonds involving the nitro group and amide hydrogen, stabilizing the lattice .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-13-2-9-17(10-3-13)27-19-11-4-14(12-18(19)23(25)26)20(24)22-16-7-5-15(21)6-8-16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWHJTUZOHKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHF NOS
- Molecular Weight : 321.35 g/mol
- Functional Groups : Amide, Nitro, Sulfanyl
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown the ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Antitumor Activity : Some studies suggest that this class of compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial effects against various pathogens, indicating a potential role in treating infectious diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Study 1: Antitumor Activity
In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's effect on DHFR. It was found that at an IC50 of 12.5 µM, the compound effectively reduced enzyme activity, leading to decreased levels of tetrahydrofolate and subsequent inhibition of DNA synthesis in cancer cells.
Case Study 3: Antimicrobial Properties
The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µM, demonstrating its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly in the development of anti-cancer agents. Its structural components suggest potential interactions with biological targets involved in cancer proliferation and survival.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide exhibit inhibitory effects on protein kinases, which are crucial in cancer cell signaling pathways. The presence of the nitro group and the fluorophenyl moiety may enhance the compound's ability to interact with these enzymes, leading to potential therapeutic effects against various cancers .
Structure-Activity Relationship (SAR) Studies
Research has focused on the structure-activity relationship of similar compounds, revealing that modifications in substituents can significantly affect biological activity. For instance, the introduction of fluorine atoms has been associated with increased potency and selectivity towards specific targets in cancer cells .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Pathways
Common synthetic routes include:
- Nitration : Introduction of the nitro group onto the aromatic ring.
- Sulfonylation : Formation of sulfonamide linkages which enhance solubility and biological activity.
- Amidation : The final step involves coupling with amine derivatives to form the desired amide structure.
The compound can be synthesized through a multi-step process involving reactions such as nucleophilic substitution and electrophilic aromatic substitution .
Characterization Techniques
Characterization of this compound typically employs:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- X-ray Crystallography : To elucidate the three-dimensional structure, providing insights into molecular interactions .
Material Science Applications
Beyond medicinal uses, this compound may find applications in material science, particularly in developing advanced materials with specific electronic or optical properties.
Organic Electronics
Due to its unique electronic properties, this compound could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The fluorinated aromatic systems are known to enhance charge transport properties, making them suitable candidates for electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Nitro Position and Fluorophenyl Derivatives
- N-(4-Fluorophenyl)-3-nitrobenzamide (CAS: N/A): Lacks the sulfanyl group but shares the nitro and fluorophenyl motifs.
- N-(2-Fluorophenyl)-3-nitrobenzamide (CAS: 33489-69-9): The ortho-fluorine introduces steric strain, altering conformational flexibility compared to the para-fluorine in the target compound .
Sulfanyl vs. Sulfonyl/Sulfonamide Groups
- 4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (CAS: 690245-55-7): Replaces the sulfanyl group with a sulfonamide. The sulfonyl group (SO2) is strongly electron-withdrawing, reducing electron density on the benzamide core compared to the electron-donating sulfanyl (S-) group in the target compound .
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Incorporates a sulfanyl-linked oxadiazole heterocycle.
Heterocyclic and Aromatic Modifications
- 4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide : Features a triazole-sulfanyl moiety, introducing additional hydrogen-bonding sites. This complexity may improve binding to enzymes (e.g., kinase targets) but complicates synthesis compared to the target compound’s simpler structure .
- GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine): Replaces the benzamide core with a thiazole-benzoheterocycle. The pyridine-thiazole system increases basicity, contrasting with the neutral benzamide in the target compound .
Structural and Electronic Effects
Electronic Properties
- Nitro Group: The 3-nitro group in the target compound creates a strong electron-deficient ring, enhancing reactivity toward nucleophilic attack. In contrast, compounds like N-(4-aminophenyl)-4-fluorobenzamide (CAS: 186544-90-1) with electron-donating amino groups exhibit reduced electrophilicity .
- Sulfanyl Group : The 4-methylphenylsulfanyl group donates electrons via resonance, partially counteracting the nitro group’s electron withdrawal. Sulfonyl-containing analogs (e.g., CDD-823953 ) lack this balance, leading to a more polarized structure .
Crystallographic and Solubility Trends
- The target compound’s triclinic packing (V = 818.4 ų, Z = 2) contrasts with 4-(4-fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide (monoclinic system in similar derivatives), affecting solubility and melting points .
- N-(3,4-difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0): Additional fluorine atoms increase hydrophobicity but reduce crystal symmetry compared to the mono-fluorinated target compound .
Data Tables
Table 1: Structural Comparison of Key Benzamide Derivatives
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide?
The synthesis typically involves a multi-step approach:
- Amide bond formation : Reacting 3-nitro-4-[(4-methylphenyl)sulfanyl]benzoic acid (or its acid chloride) with 4-fluoroaniline under coupling conditions (e.g., HATU or DCC as activators) .
- Sulfanyl group introduction : A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling may be used to introduce the (4-methylphenyl)sulfanyl moiety at the 4-position of the benzamide precursor .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is recommended to isolate the pure product.
Key considerations : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) and confirm regioselectivity using H NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .
Basic: How is the compound characterized spectroscopically, and what diagnostic peaks are observed in its NMR and IR spectra?
- H NMR :
- IR :
Advanced: What intermolecular interactions stabilize the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen bonding : The amide N-H forms a hydrogen bond with the nitro group’s oxygen (N–H···O, ~2.8 Å) .
- π-π stacking : Parallel-displaced stacking between fluorophenyl and nitrobenzamide rings (centroid-centroid distance ~3.7 Å).
- Van der Waals interactions : Methyl and fluorine groups contribute to dense packing in the triclinic lattice (space group , Z = 2) .
Methodological note : Use ORTEP-3 for visualizing thermal ellipsoids and Mercury for Hirshfeld surface analysis .
Advanced: How can computational methods predict the compound’s potential as a kinase inhibitor?
- Molecular docking : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina). Key interactions include:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with IC values from enzymatic assays .
Validation : Cross-check with experimental enzyme kinetics (e.g., NADH/ATP competition assays) .
Basic: What solvents and conditions optimize its solubility for in vitro assays?
- Preferred solvents : DMSO (stock solutions), ethanol, or acetonitrile for dilution.
- Aqueous solubility : Poor in pure water (<10 µM); enhance with 0.1% Tween-80 or β-cyclodextrin inclusion complexes.
Experimental tip : Perform dynamic light scattering (DLS) to confirm colloidal stability at working concentrations .
Advanced: How does the sulfanyl group influence the compound’s electronic properties and reactivity?
- Electron donation : The (4-methylphenyl)sulfanyl group donates electrons via resonance, reducing the electrophilicity of the adjacent nitro group.
- Oxidation susceptibility : Under strong oxidizing conditions (e.g., KMnO), the sulfanyl group may oxidize to a sulfone, altering bioactivity.
Analytical confirmation : Monitor via HPLC-MS (m/z shift from 394 [parent] to 426 [sulfone]) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.
- Metabolic stability : Assess liver microsome stability to differentiate intrinsic activity vs. metabolite effects.
- Target profiling : Use kinome-wide selectivity screens to identify off-target interactions .
Basic: What chromatographic methods are effective for purity analysis?
- HPLC : C18 column, gradient elution (40–90% acetonitrile in water + 0.1% formic acid), retention time ~12.5 min.
- UPLC-MS : ESI+ mode for molecular ion [M+H] at m/z 394.1.
Quality control : Ensure >95% purity for biological assays .
Advanced: How does fluorination at the 4-position of the phenyl ring affect pharmacokinetic properties?
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability.
- Metabolic resistance : Fluorine reduces cytochrome P450-mediated oxidation at the para position.
Validation : Compare plasma stability and tissue distribution in rodent models .
Advanced: Can this compound serve as a photoaffinity probe for target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
